molecular formula C12H12FN3O B2501539 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide CAS No. 956723-30-1

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide

Cat. No. B2501539
CAS RN: 956723-30-1
M. Wt: 233.246
InChI Key: IVACADLKIKAHNF-UHFFFAOYSA-N
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Description

The compound "N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide" is a derivative of antipyrine, which is a non-steroidal anti-inflammatory drug. This class of compounds, including various substituted benzamides, has been the subject of research due to their potential biological applications, particularly in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of related antipyrine derivatives involves the use of antipyrine as a starting material. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, which could provide insights into the synthesis of the compound . The synthesis process typically includes the formation of the pyrazole ring followed by the introduction of various substituents, such as fluorophenyl groups, through reactions like condensation .

Molecular Structure Analysis

The molecular structure of antipyrine derivatives can be elucidated using techniques such as X-ray crystallography, which provides information on the crystal packing and intermolecular interactions, including hydrogen bonds and π-interactions . Additionally, Hirshfeld surface analysis and DFT calculations can be employed to understand the solid-state structures and the energetic contributions of different interactions .

Chemical Reactions Analysis

Antipyrine derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of amide groups can lead to the formation of hydrogen bonds, which can influence the reactivity and interaction with biological targets . The fluorine atoms present in the molecule can also affect its reactivity, potentially leading to interactions with enzymes or receptors in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties by altering the electron distribution and intermolecular forces within the compound . Theoretical studies, including FT-IR and DFT calculations, can provide insights into the vibrational modes and the nature of bonding within the molecule, which are related to its physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazole derivatives, including compounds similar to N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide, has been a subject of interest due to their wide range of biological activities and potential applications in medicinal chemistry. Pyrazoles are utilized extensively as synthons in organic synthesis, with derivatives exhibiting anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities. The synthesis often involves condensation followed by cyclization, utilizing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions including microwave irradiation, offering potential yields and convenient strategies for annelating different heterocyclic nuclei (Dar & Shamsuzzaman, 2015).

Biological Applications

Antifungal Activities

Investigations into the chemical use of synthetic compounds against Fusarium oxysporum f. sp. Albedinis, the causative agent of Bayoud disease affecting date palms, have identified compounds with antifungal pharmacophore sites. This includes pyrazole derivatives showing specificity in biological activity against F.o.a., highlighting the importance of structural features for antifungal efficacy (Kaddouri et al., 2022).

Anticancer Properties

Pyrazoline derivatives are acknowledged for their significant pharmacological effects, including anticancer activities. Their versatility and the variety of synthetic methods available for their production underscore their importance in the development of new therapeutic agents. This review encompasses the therapeutic patent literature describing the applications of pyrazolines and their derivatives on selected activities, emphasizing their potential in anticancer research (Shaaban, Mayhoub, & Farag, 2012).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use as a drug .

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-8-7-11(16(2)15-8)14-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVACADLKIKAHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321911
Record name N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide

CAS RN

956723-30-1
Record name N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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